4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide
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Overview
Description
4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxyphenyl and methoxypyrazinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxyphenyl and 3-methoxypyrazinyl derivatives, followed by their coupling through a series of reactions such as sulfonation, amidation, and thioamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction may produce methoxyaniline or methoxybenzyl alcohol.
Scientific Research Applications
4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and reactivity.
Methoxypyrazine derivatives: Compounds with similar pyrazine structures but different substituents and functional groups.
Uniqueness
4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide is unique due to its combination of methoxyphenyl and methoxypyrazinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1164524-84-8 |
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Molecular Formula |
C22H21N5O5S2 |
Molecular Weight |
499.6g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C22H21N5O5S2/c1-31-17-8-3-15(4-9-17)5-12-19(28)26-22(33)25-16-6-10-18(11-7-16)34(29,30)27-20-21(32-2)24-14-13-23-20/h3-14H,1-2H3,(H,23,27)(H2,25,26,28,33)/b12-5+ |
InChI Key |
KXSWPUSNEYBZIU-LFYBBSHMSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Origin of Product |
United States |
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